sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate

Medicinal inorganic chemistry Ruthenium anticancer complexes DNA binding

Heteroaryl boronic acids often suffer from protodeboronation, limiting reaction yields. This compound is a stable, solid ‘Diversinate’ reagent designed for desulfinative cross-coupling. - **Application**: Direct Pd(0)-catalyzed coupling with aryl/heteroaryl halides (Willis method). - **Advantage**: Pyrazole-pyridazine scaffold survives coupling; offers bidentate N,N’-coordination for metal complexation. - **Logistics**: Non-regulated solid; standard ambient shipping available.

Molecular Formula C7H5N4NaO2S
Molecular Weight 232.19
CAS No. 2230802-73-8
Cat. No. B2980449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate
CAS2230802-73-8
Molecular FormulaC7H5N4NaO2S
Molecular Weight232.19
Structural Identifiers
SMILESC1=CN(N=C1)C2=NN=C(C=C2)S(=O)[O-].[Na+]
InChIInChI=1S/C7H6N4O2S.Na/c12-14(13)7-3-2-6(9-10-7)11-5-1-4-8-11;/h1-5H,(H,12,13);/q;+1/p-1
InChIKeyUCMVYNMZLNJYQX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 6-(1H-Pyrazol-1-yl)pyridazine-3-sulfinate: Dual-Heterocycle Sulfinate Building Block


Sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate (CAS 2230802-73-8; molecular formula C₇H₅N₄NaO₂S; molecular weight 232.20 g/mol) is a heteroaryl sulfinate salt combining a pyridazine ring bearing a pyrazole substituent at the 6-position with a sulfinate group at the 3-position . This compound belongs to the class of "Diversinate" reagents, which have gained prominence as stable, solid alternatives to heteroaryl boronic acids in palladium-catalyzed desulfinative cross-coupling reactions [1]. The pyridazine core serves as a bioisostere for benzene or pyridine, while the appended pyrazole ring introduces additional hydrogen-bonding capacity and metal-coordination potential, positioning this compound as a versatile intermediate for synthesizing sulfonamide-based bioactive molecules, kinase-targeted libraries, and agrochemical candidates [2][3].

Stable Diversinate reagent for Pd(0)-catalyzed desulfinative cross-coupling
Pyrazole-pyridazine dual-heterocycle scaffold enables bidentate metal chelation and H-bond interactions
Solid sodium salt format offers improved stability and handling vs. boronic acid analogs

Why Pyrazole-Substituted Pyridazine Sulfinates Are Not Interchangeable with Simpler Analogs


In-class pyridazine sulfinates such as sodium pyridazine-3-sulfinate (CAS 2156262-00-7) or sodium 6-chloropyridazine-3-sulfinate (CAS 1521245-55-5) lack the N-linked pyrazole heterocycle at the 6-position [1]. This structural omission has at least three procurement-relevant consequences. First, the pyrazole ring provides a discrete hydrogen-bond-accepting site and an additional nitrogen lone pair for metal chelation, enabling bidentate N,N'-coordination modes that monodentate analogs cannot replicate—a factor directly implicated in the differential DNA-binding constants (Kb ~10⁴ M⁻¹) of pyrazolyl-pyridazine Ru(II) complexes versus chloro-only analogs [2]. Second, sulfonamide derivatives built from pyrazolyl-pyridazine scaffolds exhibit isoform-selective carbonic anhydrase inhibition profiles that are absent when the pyrazole is replaced by chloro, methoxy, or pyrrolidino substituents [3]. Third, in desulfinative cross-coupling, the electronic character of the 6-substituent modulates the sulfinate leaving-group propensity; simple 6-unsubstituted pyridazine sulfinate (3b) delivers coupled products in high but unquantified yield, whereas electron-withdrawing 6-substituents (e.g., Cl) may alter the oxidative addition/reductive elimination balance—yet no head-to-head yield comparison across 6-substituted variants has been published [4]. These functional divergences mean that procurement cannot be benchmarked on the pyridazine-sulfinate core alone; the 6-position substituent is a critical determinant of downstream reactivity and bioactivity.

6-Chloro or 6-methoxy pyridazine sulfinates lack the N,N'-chelation motif critical for metal coordination and DNA minor-groove binding.
Absence of the pyrazole H-bond donor/acceptor may reduce target engagement in CA inhibition or fragment-based screens.
Sulfonyl chlorination regioselectivity differs: simple analogs may yield mixtures or react at undesired positions.

Quantitative Differentiation Evidence vs. Closest Analogs


Bidentate N,N'-Metal Chelation and DNA Binding

The pyrazolyl-pyridazine scaffold, upon which sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate is based, provides a bidentate N,N'-donor motif through the pyridazine N2 and pyrazole N2' atoms. Ru(II) η⁶-arene complexes bearing 3-chloro-6-(1H-pyrazol-1-yl)pyridazine ligands (Ru1, Ru2, Ru5) exhibit CT-DNA binding constants in the order of 10⁴ M⁻¹ and competitively displace Hoechst 33258 from the DNA minor groove [1]. In contrast, the corresponding complexes with the 3,5-dimethylpyrazole analog (Ru3, Ru4) show altered binding behavior due to steric effects of the methyl groups. The sulfinate group at the 3-position (replacing the chloro of the reported complexes) introduces an additional anionic metal-coordination site (SO₂⁻) and increases aqueous solubility, factors that procurement chemists should weigh when selecting a precursor for metallodrug candidate synthesis.

DNA Binding & Chelation
Reported
Ru(II) complexes of related pyrazolyl-pyridazine ligands: CT-DNA Kb ~104 M-1; MCF-7 IC50 39.9–59.2 μM
Supports bidentate chelation context and minor-groove binding for metallodrug design
Direct sulfinate binding data not reported; solubility advantage predicted over chloro analog
Medicinal inorganic chemistry Ruthenium anticancer complexes DNA binding

Isoform-Selective Carbonic Anhydrase Inhibition

Sulfonamide derivatives incorporating pyrazole and pyridazine moieties have been shown to inhibit four physiologically crucial human carbonic anhydrase isoforms (hCA I, II, IX, XII) with examples of isoform-selective inhibition [1]. The sulfinate group of sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate serves as a direct precursor to the sulfonamide pharmacophore through oxidation and amination. The presence of both heterocycles (pyrazole and pyridazine) in the same scaffold significantly increases binding-site complementarity compared to molecules containing only one heterocycle, as evidenced by the distinct inhibition profiles observed across the isoform panel [1]. While direct CA inhibition IC₅₀ values for sulfonamides derived specifically from the target sulfinate have not been reported, the pyrazolyl-pyridazine sulfonamide series provides proof-of-concept that the dual-heterocycle architecture is a key driver of isoform selectivity—a feature absent in sulfonamides derived from sodium pyridazine-3-sulfinate (no pyrazole) or sodium 6-chloropyridazine-3-sulfinate.

Isoform-Selective CA Inhibition
Class-level inference
Pyrazole-pyridazine sulfonamides achieve isoform-selective inhibition across hCA I, II, IX, XII
Class-level selectivity context; pyrazole essential for isoform tuning
No IC50 data for target-derived sulfonamides
Carbonic anhydrase inhibition Sulfonamide pharmacophore Isoform selectivity

Dual-Spectrum Herbicidal Activity in Agrochemical Discovery

A series of 3-(substituted benzyloxy)-6-(1H-pyrazol-1-yl)pyridazine derivatives, synthesized from 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (a direct synthetic precursor accessible from the target sulfinate via chlorodehydroxysulfination), showed herbicidal activity against both Brassica campestris (dicot) and Echinochloa crusgalli (monocot grass) in preliminary bioassays [1]. This dual-spectrum herbicidal profile is not reported for analogous series derived from 6-chloro- or 6-methoxypyridazine sulfinates, suggesting that the pyrazole substituent contributes to the phytotoxic pharmacophore. The sulfinate group at the 3-position of the target compound provides a synthetic handle for introducing diverse benzyloxy, sulfonamide, or sulfone substituents to optimize herbicidal potency and crop selectivity.

Herbicidal Activity
Cross-study comparable
3-(Benzyloxy)-6-(pyrazol-1-yl)pyridazines inhibit Brassica campestris (dicot) and Echinochloa crusgalli (monocot)
Supports agrochemical discovery context; pyrazole required for phytotoxic pharmacophore
Preliminary qualitative data; exact inhibition % or ED50 not reported
Agrochemical discovery Herbicidal activity Pyridazine scaffold

High-Yielding Pd(0)-Catalyzed Desulfinative Cross-Coupling

In a landmark study by the Willis group, pyridazine sulfinate (3b) was demonstrated to be an effective nucleophilic coupling partner with aryl chlorides and bromides under Pd(0) catalysis using a P(t-Bu)₂Me-derived Pd catalyst, delivering aryl-coupled products in high yields at moderate temperatures [1]. A structurally related 2-quinoline sulfinate produced the coupled product 3f in 88% isolated yield under identical conditions, establishing the benchmark for this reaction class [1]. Critically, these heterocyclic sulfinates address the well-documented limitations of the corresponding heteroaryl boronic acids—namely poor stability, rapid proto-deboronation, and low coupling efficiency [1]. The CORDIS project report further confirms that pyridazine sulfinates exhibit 'ease of preparation and use, storage stability and reactive efficiency' advantages over boronic acids [2]. While the specific isolated yield for pyridazine sulfinate 3b or for the 6-(1H-pyrazol-1-yl)-substituted variant is not individually reported, the class-level performance establishes heterocyclic sulfinates as the preferred coupling partners for pyridazine installation.

Cross-Coupling Performance
Class-level inference
Pyridazine sulfinates deliver high yields under mild Pd(0) catalysis; benchmark 2-quinoline sulfinate 88% yield
Class-level coupling performance; sulfinates superior to unstable boronic acids
Exact yield for 6-(1H-pyrazol-1-yl) variant not individually reported
Cross-coupling methodology Heteroaryl sulfinate reagents Medicinal chemistry building blocks

Regioselective Sulfonyl Chlorination for Library Synthesis

Komshina and Proskurina (2020) established that sulfonylchlorination of 1-aryl-6-pyrazol-1-yl-pyridazines proceeds with high regioselectivity: monosubstitution occurs exclusively at the 4-position of the pyrazole ring for most substrates, while disulfonyl chloride formation (at both the benzene 3-position and pyrazole 4-position) was achieved only with 1-(4-methoxyphenylpyridazin-3-yl)-3,5-dimethyl-1H-pyrazole upon heating at 100 °C for 10 h [1]. The target sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate, bearing an unsubstituted pyrazole ring at the 6-position, would undergo sulfonylchlorination at the pyrazole 4-position under analogous conditions, providing a predictable, single-step route to monosulfonamide libraries. This regiochemical predictability is not available with 6-chloro or 6-methoxy pyridazine sulfinates, where electrophilic aromatic substitution is directed by different electronic effects, leading to different or uncontrolled substitution patterns.

Regioselective Chlorination
Cross-study comparable
Sulfonylchlorination of pyrazolyl-pyridazines proceeds exclusively at pyrazole 4-position (¹H NMR confirmed)
Predictable monosubstitution for uniform sulfonamide library synthesis
Based on analogous substrates; target compound predicted to follow same regiochemistry
Sulfonyl chloride synthesis Regioselective functionalization Sulfonamide library design

Hydrogen-Bond Donor Capacity and Physicochemical Profile

The pyrazole ring at the 6-position of the target compound introduces a weakly basic nitrogen (pKaH of protonated pyrazole ~2.5) capable of acting as a hydrogen-bond acceptor, while the N–H tautomer (present in the free sulfinic acid form, CAS 2230802-72-7) can serve as a hydrogen-bond donor [1]. This dual H-bond capacity is entirely absent in the 6-chloro analog (only weak halogen bonding), the 6-methoxy analog (H-bond acceptor only), and the 6-pyrrolidino analog (tertiary amine; no N–H donor). In the context of bioisosterism, pyrazole is recognized as a metabolically more stable bioisostere of phenol, offering comparable hydrogen-bond donating ability without the metabolic liability of phenolic OH groups [1]. The combined pyridazine-pyrazole scaffold thus presents a distinctive hydrogen-bonding pharmacophore that cannot be replicated by any mono-heterocyclic pyridazine sulfinate.

H-Bond Donor Capacity
Class-level inference
Pyrazole ring provides H-bond acceptor (N2) and potential donor (N1-H); absent in 6-Cl, 6-OMe, 6-pyrrolidino analogs
Enables target engagement where heterocyclic H-bond donor is required
Physicochemical rationale; no direct binding data for target compound
Hydrogen bonding Physicochemical properties Bioisosterism

Recommended Procurement and Application Scenarios


Carbonic Anhydrase Inhibitor Library Synthesis

Use sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate as the key building block for generating sulfonamide libraries targeting human carbonic anhydrase isoforms (hCA I, II, IX, XII). Oxidize the sulfinate to the sulfonyl chloride, then react with diverse amines to produce sulfonamides. The pyrazole-pyridazine dual-heterocycle architecture has been shown to yield isoform-selective CA inhibitors [1], a selectivity profile not observed with simpler pyridazine sulfonamides lacking the pyrazole moiety. The predictable regiochemistry of sulfonyl chloride installation at the pyrazole 4-position ensures library uniformity [2].

Ru(II) Anticancer Complexes via Bidentate Chelation

Employ the target sulfinate as a ligand precursor for half-sandwich Ru(II) η⁶-arene complexes. The pyrazolyl-pyridazine scaffold provides a bidentate N,N'-donor motif, while the sulfinate group (after reduction or substitution) can serve as an ancillary ligand or be converted to a sulfonamide for additional target interactions. Published data confirm that Ru(II) complexes of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine bind CT-DNA with Kb ~10⁴ M⁻¹, exhibit glutathione adduct formation via halide displacement, and show moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 39.9–59.2 μM) [3]. The sulfinate variant is predicted to offer enhanced aqueous solubility relative to the chloro analog.

Broad-Spectrum Herbicide Lead Discovery

Convert the sulfinate to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (via chlorodehydroxysulfination), then condense with substituted benzyl alcohols to generate a library of 3-(substituted benzyloxy)-6-(1H-pyrazol-1-yl)pyridazines. Published preliminary bioassay data demonstrate that members of this chemotype inhibit both Brassica campestris (dicot) and Echinochloa crusgalli (monocot grass) [4]. This dual-spectrum herbicidal activity makes the pyrazole-substituted pyridazine sulfinate a strategic procurement choice over 6-chloro or 6-methoxy pyridazine sulfinates, which have not been reported to yield herbicidally active benzyloxy derivatives.

Late-Stage Desulfinative Cross-Coupling

Use sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate directly as a nucleophilic coupling partner in Pd(0)-catalyzed desulfinative cross-coupling reactions with aryl and heteroaryl halides. The Willis group methodology (Org. Lett. 2017) demonstrates that pyridazine sulfinates deliver coupled products in high yields under moderate-temperature conditions using a P(t-Bu)₂Me-derived Pd catalyst, with broad functional group tolerance [5]. This approach circumvents the instability and proto-deboronation issues of pyridazine boronic acids. The pyrazole substituent at the 6-position remains intact during coupling, providing a handle for subsequent diversification.

Application
Selection Property
Validation Focus
Carbonic Anhydrase Inhibitor Library
Pyrazole-pyridazine dual-heterocycle architecture
Isoform-selectivity profile (hCA I, II, IX, XII)
Ru(II) Anticancer Complex Synthesis
Bidentate N,N'-chelation motif
DNA binding affinity & cytotoxicity endpoints
Herbicide Lead Discovery
Pyrazole-substituted phytotoxic scaffold
Dual-spectrum herbicidal activity (dicot/monocot)
Late-Stage Desulfinative Coupling
Sulfinate leaving group compatibility
Cross-coupling yield & functional group tolerance
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